molecular formula C21H18ClF2NO3 B1393283 tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate CAS No. 869366-03-0

tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate

Cat. No. B1393283
M. Wt: 405.8 g/mol
InChI Key: VBIKFPDZZFBFHR-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is a chemical compound with the CAS No. 869366-03-0 . It has a molecular formula of C21H18ClF2NO3 and a molecular weight of 405.82 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” is complex, with multiple functional groups including a carbamate, a propynyl group, and a difluorobenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate” are not fully detailed in the available sources. It is known to be stored in dry conditions at 2-8°C .

Scientific Research Applications

  • Hydrogen Bonding Patterns : Some studies focus on understanding the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are related to tert-Butyl carbamates. These studies explore how molecules are linked through hydrogen bonds and other weak interactions, contributing to the knowledge of molecular structure and interactions (López et al., 2010).

  • Crystal Structures : Research has been conducted on the isomorphous crystal structures of tert-butyl carbamate derivatives. These studies provide insights into the molecular structures and bonding patterns, particularly focusing on hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).

  • Carbamate Derivatives : Investigations into various carbamate derivatives, including tert-butyl carbamates, have been carried out. These studies focus on the synthesis, structural characterization, and the interplay of strong and weak hydrogen bonds in these compounds (Das et al., 2016).

  • Synthetic Applications : There is research on the synthesis of specific tert-butyl carbamate compounds through various chemical reactions. These studies contribute to the field of organic synthesis and the development of new synthetic methods (Yang et al., 2009).

  • Catalytic Reactions : Studies have also been conducted on the use of tert-butyl carbamate derivatives in catalytic reactions, such as Cu(I)-catalyzed cycloadditions. These insights are valuable for developing new catalytic processes and understanding reaction mechanisms (Pušavec et al., 2014).

properties

IUPAC Name

tert-butyl N-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2NO3/c1-21(2,3)28-20(27)25-11-5-6-13-9-10-14(22)12-15(13)19(26)18-16(23)7-4-8-17(18)24/h4,7-10,12H,11H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIKFPDZZFBFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680541
Record name tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate

CAS RN

869366-03-0
Record name tert-Butyl {3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-yn-1-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(5-Chloro-2-iodo-phenyl)-(2,6-difluoro-phenyl)-methanone (2aa) (5.5 g, 14.5 mmol), prop-2-ynyl-carbamic acid tert-butyl ester (2.5 g, 16 mmol), PdCl2 (PPh3)2 (0.6 g, 0.9 mmol) and Cu(I)I (0.2 g, 0.9 mmol) were suspended in anhydrous CH2Cl2 (50 mL) and the mixture was sparged with nitrogen for 30 min. Diethylamine (8 mL) was added and the solution was stirred at room temperature for 16 h. The solution was concentrated in vacuo and the resulting residue purified by column chromatography (silica gel, 0 to 15% EtOAc/hexanes) to afford 3aa (3.6 g, 61%) as a white solid, MS m/z=406 (M+H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(I)I
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

(5-Chloro-2-iodo-phenyl)-(2,6-difluoro-phenyl)-methanone (2aa) (5.5 g, 14.5 mmol), prop-2-ynyl-carbamic acid tert-butyl ester (2.5 g, 16 mmol)7 PdCl2(PPh3)2 (0.6 g, 0.9 mmol) and Cu(I)I (0.2 g, 0.9 mmol) were suspended in anhydrous CH2Cl2 (50 mL) and the mixture was sparged with nitrogen for 30 min. Diethylamine (8 mL) was added and the solution was stirred at room temperature for 16 h. The solution was concentrated in vacuo and the resulting residue purified by column chromatography (silica gel, 0 to 15% EtOAc/hexanes) to afford 3aa (3.6 g, 61%) as a white solid, MS m/z=406 (M+H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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